Ethanol, 2-(phenylsulfinyl)-
Description
Structure
3D Structure
Properties
CAS No. |
22063-21-4 |
|---|---|
Molecular Formula |
C8H10O2S |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-(benzenesulfinyl)ethanol |
InChI |
InChI=1S/C8H10O2S/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
XFCVCXIDRVKGAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylsulfinyl Ethanol and Its Derivatives
Direct Synthesis Approaches via Oxidation of Sulfides
The most straightforward route to 2-(phenylsulfinyl)ethanol involves the oxidation of its sulfide (B99878) precursor, 2-(phenylthio)ethanol (B1207423). This transformation requires careful control to prevent over-oxidation to the corresponding sulfone, 2-(phenylsulfonyl)ethanol (B1294744).
A variety of oxidizing agents have been employed for the conversion of sulfides to sulfoxides. The choice of reagent and reaction conditions is critical to achieve high yields of the desired sulfinyl compound while minimizing the formation of the sulfone byproduct.
Commonly used oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). The reaction with these reagents can be fine-tuned by controlling stoichiometry, temperature, and reaction time to favor the formation of 2-(phenylsulfinyl)ethanol. Another effective reagent is peroxymonosulfuric acid (Caro's acid), which has been used for the selective oxidation of related phenylthioethyl compounds. google.com The process typically involves using one to two molar equivalents of the oxidizing agent at temperatures ranging from 0 to 30°C. google.com
A study highlighted the use of ammonium (B1175870) bromide in conjunction with an oxidizing agent as an effective and viable catalyst system for the chemoselective oxidation of 2-(phenylthio)ethanol, successfully yielding 2-(phenylsulfinyl)ethanol. sid.ir
Table 1: Oxidation Reagents for 2-(Phenylthio)ethanol
| Oxidizing Agent | Precursor | Product | Notes |
|---|---|---|---|
| Hydrogen Peroxide | 2-(Phenylthio)ethanol | 2-(Phenylsulfinyl)ethanol | A common and accessible oxidant. |
| m-Chloroperbenzoic Acid (m-CPBA) | 2-(Phenylthio)ethanol | 2-(Phenylsulfinyl)ethanol | Widely used for sulfide oxidation. |
| Peroxymonosulfuric Acid | 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione | 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione | Demonstrates selective oxidation in a related substrate. google.com |
This table is interactive and represents a summary of common oxidation reagents.
A key challenge in the oxidation of 2-(phenylthio)ethanol is achieving chemoselectivity, meaning the selective oxidation of the sulfur atom without affecting the hydroxyl group. sid.ir The use of specific catalytic systems, such as the aforementioned ammonium bromide method, allows the reaction to proceed with high selectivity, leaving the alcohol functionality intact. sid.ir This is crucial for preserving the core structure of 2-(phenylsulfinyl)ethanol. Regioselectivity is generally not a concern in this specific molecule as there is only one sulfur atom to be oxidized.
The sulfur atom in 2-(phenylsulfinyl)ethanol is a stereocenter, meaning the molecule can exist as two enantiomers. The generation of a single enantiomer (an enantiopure or enantioenriched sample) requires asymmetric synthesis techniques. While specific examples for the enantioselective oxidation of 2-(phenylthio)ethanol are not broadly detailed, general methods for the asymmetric oxidation of sulfides are well-established and applicable. These methods often employ a chiral catalyst or auxiliary to direct the oxidation to one face of the sulfur atom.
For instance, the synthesis of chiral β-keto sulfoxides has been achieved through the oxidation of the corresponding β-keto sulfide with sodium periodate (B1199274) (NaIO4) in methanol (B129727). scielo.br This approach, applied to a cyclic system, demonstrates a method for creating a chiral sulfoxide (B87167) in the presence of another functional group. scielo.br Such strategies could potentially be adapted for the enantioselective synthesis of 2-(phenylsulfinyl)ethanol.
Approaches Involving C-S Bond Formation
An alternative to the oxidation of a pre-existing sulfide is the direct formation of the sulfinyl group through a carbon-sulfur bond-forming reaction. These methods can offer advantages in terms of stereocontrol and substrate scope.
A powerful method for the asymmetric synthesis of sulfinates involves the reaction of an alcohol with a sulfinylating agent in the presence of a chiral catalyst or base. A notable approach utilizes a combination of a cinchona alkaloid and a sulfinyl chloride. nih.govacs.org This system acts as an enantioselective sulfinylating agent for achiral alcohols, capable of producing arenesulfinates with up to 99% enantiomeric excess (ee). nih.govacs.org
The reaction is believed to proceed through a dynamic kinetic resolution, where rapidly epimerizing diastereomeric N-arenesulfinylammonium salts are formed in situ, and the alcohol reacts preferentially with one of the diastereomers. acs.org This methodology could be applied to produce chiral esters of 2-(phenylsulfinyl)ethanol or its derivatives. For example, reacting an appropriate alcohol with benzenesulfinyl chloride in the presence of a chiral cinchona alkaloid derivative could yield a chiral benzenesulfinate. ntu.edu.sg
Table 2: Enantioselective Sulfinylation of Alcohols
| Alcohol | Sulfinylating Agent | Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| t-BuOH | p-Toluenesulfinyl chloride | Cinchona Alkaloid | tert-Butyl p-toluenesulfinate | Up to 99% acs.org |
| EtOH | Benzenesulfinate/Anhydride (B1165640) | Quinine | Ethyl benzenesulfinate | 95:5 er ntu.edu.sg |
This interactive table summarizes findings from enantioselective sulfinylation reactions of various alcohols.
Copper-catalyzed reactions have emerged as a versatile tool for the formation of C-S bonds. One such method involves the copper-catalyzed esterification of sulfonyl hydrazides with alcohols, which provides sulfinic esters in good yields. researchgate.net For instance, reacting p-toluenesulfonyl hydrazide with ethanol (B145695) in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst under an air atmosphere yields ethyl p-methylbenzenesulfinate. researchgate.net This reaction demonstrates broad scope with various alcohols and sulfonyl hydrazides. researchgate.netrsc.org
Mechanistic studies suggest that these transformations may proceed through radical intermediates. researchgate.net This copper-catalyzed approach represents a significant pathway for accessing sulfinate esters, which are closely related to and can be precursors for sulfoxides. rsc.org Another relevant copper-catalyzed reaction is the synthesis of α-sulfenylated carbonyl compounds from propargylic alcohols and aryl thiols, showcasing copper's ability to facilitate C-S bond formation in aqueous media. rsc.org
Multi-Component Reactions Incorporating Sulfinyl Moieties
Direct multi-component reactions (MCRs) for the one-pot synthesis of 2-(phenylsulfinyl)ethanol are not extensively documented in the literature. However, the synthesis of the closely related class of compounds, β-hydroxy sulfoxides, can often be achieved through a two-step, one-pot process that resembles a multi-component approach. This typically involves the ring-opening of an epoxide with a thiol, followed by in-situ oxidation of the resulting β-hydroxy sulfide.
A common and efficient route to β-hydroxy sulfides is the regio- and stereoselective ring-opening of epoxides with thiols. This reaction can be catalyzed by various Lewis acids or performed under solvent-free conditions. For instance, Cu/MgO has been shown to be an effective heterogeneous catalyst for the reaction between epoxides and thiols at room temperature under solvent-free conditions, affording β-hydroxy sulfides in excellent yields. The subsequent oxidation of these sulfides to β-hydroxy sulfoxides can be accomplished using reagents like hydrogen peroxide (H₂O₂) in the presence of the same catalyst. tandfonline.com
Another approach utilizes gallium(III) triflate as a catalyst for the ring-opening of epoxides with thiophenols, which proceeds with high regioselectivity and chemoselectivity. acs.org This method can be adapted into a one-pot synthesis of β-hydroxy sulfoxides by the subsequent addition of H₂O₂. acs.org The use of microwave irradiation in water has also been reported as an environmentally friendly method for the synthesis of β-hydroxy sulfides and their one-pot conversion to β-hydroxy sulfoxides. rsc.org
While these methods are technically two-step syntheses (ring-opening followed by oxidation), their one-pot nature and the combination of multiple components (epoxide, thiol, and oxidizing agent) in a single reaction vessel align with the principles of multi-component synthesis. The development of a true one-pot, three-component reaction where the sulfinyl moiety is directly incorporated remains a desirable, though less explored, synthetic goal.
Preparation of Advanced Sulfinyl Ethanol Analogs and Precursors
Synthesis of Substituted Phenylsulfinyl Ethanols
The synthesis of substituted phenylsulfinyl ethanols generally follows the same principles as the preparation of the parent compound, primarily through the oxidation of the corresponding substituted 2-(phenylthio)ethanol derivatives. These precursor sulfides can be synthesized by the reaction of a substituted thiophenol with an appropriate epoxide.
For example, amphiphilic β-hydroxy sulfides have been prepared from cardanol (B1251761) epoxide and various thiols in ethanol or water, yielding the corresponding β-hydroxy sulfides in good to excellent yields (61-95%). scielo.br These sulfides can then be treated with 30% hydrogen peroxide in acetic acid at ambient temperature to achieve complete conversion to the corresponding β-hydroxy sulfoxides. scielo.br
The synthesis of chiral β-hydroxy sulfoxides is of particular importance due to their application as chiral auxiliaries and building blocks in asymmetric synthesis. researchgate.nettandfonline.comrsc.orgluc.edu Enantiomerically pure β-hydroxy sulfoxides can be prepared via the highly diastereoselective reduction of the corresponding β-keto sulfoxides. tandfonline.com Another method involves the reaction of the carbanion of (S)-α-(methylthio)-2-(p-tolylsulfinyl)benzyl with carbonyl compounds, which proceeds with excellent control of the configuration at the benzylic position. acs.org
The table below summarizes the synthesis of various substituted β-hydroxy sulfoxides, which are analogs of 2-(phenylsulfinyl)ethanol.
Table 1: Synthesis of Substituted β-Hydroxy Sulfoxides
| Precursor Sulfide | Oxidizing Agent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| β-Hydroxy sulfides from cardanol epoxide and various thiols | 30% H₂O₂ | Acetic Acid | Amphiphilic β-hydroxy sulfoxides | Not specified | scielo.br |
| β-Hydroxy sulfides from epoxides and thiophenols | 30% H₂O₂ | Water (with Ga(OTf)₃ catalyst) | β-Hydroxy sulfoxides | 81-94 | acs.org |
| β-Hydroxy sulfides from epoxides and thiols | H₂O₂ (50% aq.) | None (with Cu/MgO catalyst) | β-Hydroxy sulfoxides | Excellent | tandfonline.com |
Routes to 2-(Phenylsulfonyl)ethanol Derivatives for Comparative Studies
For comparative purposes, the synthesis of 2-(phenylsulfonyl)ethanol and its derivatives is crucial. Sulfones are typically prepared by the oxidation of the corresponding sulfides or sulfoxides. nih.gov The oxidation of 2-(phenylthio)ethanol or 2-(phenylsulfinyl)ethanol with strong oxidizing agents will yield 2-(phenylsulfonyl)ethanol.
Several established synthetic routes to 2-(phenylsulfonyl)ethanol exist. One common method is the sulfonation of phenoxyethanol (B1677644) derivatives. Another approach involves the reaction of 2-phenoxyethyl chloride with sodium sulfite. A patent describes the synthesis of [2-(arylsulfonyl)ethenyl]benzene derivatives starting from a 2-(arylsulfonyl)ethanol, highlighting its role as a key intermediate. scispace.com
A process for producing eletriptan, a pharmaceutical agent, involves the synthesis of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole, which utilizes a 2-(phenylsulfonyl)ethanol derivative as a precursor. scispace.com Furthermore, a patent application details the synthesis of novel 5-(2-(phenylsulfonyl)ethyl)-1H-indole derivatives, again underscoring the importance of the 2-(phenylsulfonyl)ethanol scaffold. google.com
The table below provides a summary of different methods for the preparation of 2-(phenylsulfonyl)ethanol.
Table 2: Synthetic Routes to 2-(Phenylsulfonyl)ethanol
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Phenoxyethyl chloride, Sodium sulfite | Reflux in ethanol | Not specified | |
| 2-(Arylsulfonyl)ethanol, Acid anhydride, Aromatic halide | Base, Palladium catalyst | Not specified | scispace.com |
| N-phenylacetamide, 2-chloroethylsulfonyl benzene | Dichloromethane (B109758), AlCl₃ | Not specified | google.com |
Reactivity and Mechanistic Investigations of 2 Phenylsulfinyl Ethanol
Reactivity of the Hydroxyl Group in 2-(Phenylsulfinyl)ethanol
The primary alcohol functionality in 2-(phenylsulfinyl)ethanol is a site of significant reactivity, typical of other primary alcohols. It can undergo derivatization through reactions like esterification and etherification, and it can be oxidized to form carbonyls and carboxylic acids.
Derivatization Reactions (e.g., Esterification, Etherification)
The hydroxyl group of 2-(phenylsulfinyl)ethanol can be readily converted into ester and ether derivatives through established synthetic protocols.
Esterification: The Fischer-Speier esterification is a classical method for converting carboxylic acids and alcohols into esters using an acid catalyst. operachem.commasterorganicchemistry.com In this equilibrium-driven process, 2-(phenylsulfinyl)ethanol reacts with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to yield the corresponding ester and water. masterorganicchemistry.com The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com
For example, the reaction with acetic acid would produce 2-(phenylsulfinyl)ethyl acetate. The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol's hydroxyl group. masterorganicchemistry.com
Etherification: The synthesis of ethers from 2-(phenylsulfinyl)ethanol can be achieved through methods like the Williamson ether synthesis or acid-catalyzed dehydration. In a typical etherification, the alcohol is converted to its alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Alternatively, acid-catalyzed methods can be employed. For instance, an efficient method for the chemoselective etherification of benzyl (B1604629) alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) has been reported, which could be adapted for other alcohols. organic-chemistry.orgresearchgate.net
| Reaction Type | Reagents and Conditions | Product |
| Esterification | Carboxylic Acid (R-COOH), H₂SO₄ (cat.), Heat | 2-(Phenylsulfinyl)ethyl ester |
| Etherification | 1. NaH2. Alkyl Halide (R'-X) | 2-(Phenylsulfinyl)ethyl ether |
This table presents generalized reaction conditions for the derivatization of the hydroxyl group in 2-(phenylsulfinyl)ethanol.
Oxidation of the Alcohol Moiety to Carbonyls and Carboxylic Acids
The primary alcohol group of 2-(phenylsulfinyl)ethanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. researchgate.net
Oxidation to Aldehydes: The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) are commonly used for this transformation. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to yield 2-(phenylsulfinyl)acetaldehyde.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol all the way to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from CrO₃ and H₂SO₄), or sodium dichromate (Na₂Cr₂O₇). researchgate.net These reactions are often performed in aqueous conditions and may require heating. The product of this oxidation is phenylsulfinylacetic acid.
| Target Product | Oxidizing Agent | Typical Conditions |
| Aldehyde (2-(Phenylsulfinyl)acetaldehyde) | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature |
| Carboxylic Acid (Phenylsulfinylacetic acid) | Potassium Permanganate (KMnO₄) | Basic solution, Heat, then Acid workup |
| Carboxylic Acid (Phenylsulfinylacetic acid) | Chromic Acid (H₂CrO₄) | Acetone, H₂SO₄ (Jones Oxidation) |
This table summarizes common methods for the oxidation of the alcohol moiety in 2-(phenylsulfinyl)ethanol.
Reactivity of the Sulfinyl Group
The sulfinyl group (-S(O)-) is a key feature of 2-(phenylsulfinyl)ethanol, imparting chirality, polarity, and unique reactivity to the molecule.
Nucleophilic and Electrophilic Behavior of the Sulfinyl Moiety
The sulfinyl group exhibits dual reactivity. The oxygen atom, with its lone pairs of electrons, is nucleophilic and can coordinate to Lewis acids. illinois.edu Conversely, the sulfur atom can act as an electrophilic center, particularly after activation. Sulfoxides can direct C-H coupling reactions and participate in transformations like the Pummerer reaction upon activation. acs.orgnih.gov The sulfinyl group can also influence the reactivity of adjacent positions; for example, β-hydroxy sulfoxides are valuable intermediates in organic synthesis. acs.orgnih.govacs.org
Ligand Properties and Coordination Chemistry Involving the Sulfinyl Oxygen
Sulfoxides are well-known ligands in coordination chemistry, with dimethyl sulfoxide (DMSO) being a prime example. wikipedia.org They can coordinate to metal centers through either the sulfur or the oxygen atom. The choice of coordination mode (S- or O-bonding) depends on factors like the hard-soft acid-base (HSAB) principle, with hard metal ions favoring coordination with the hard oxygen atom and soft metals preferring the softer sulfur atom. wikipedia.org It is expected that 2-(phenylsulfinyl)ethanol can act as a ligand, potentially coordinating to metal ions through the sulfinyl oxygen, the hydroxyl oxygen, or both, acting as a bidentate chelating ligand.
Stereochemical Lability and Inversion at the Sulfinyl Sulfur
A defining characteristic of the sulfinyl group in 2-(phenylsulfinyl)ethanol is that the sulfur atom is a stereocenter when the two organic substituents are different, which is the case here (phenyl and 2-hydroxyethyl). This gives rise to enantiomers. wikipedia.org
Sulfoxides are configurationally stable at room temperature, with a high energy barrier for pyramidal inversion (typically 35-42 kcal/mol). illinois.eduwikipedia.org This stability allows for the separation of enantiomers. However, racemization can occur under certain conditions, such as at high temperatures (above 200 °C) or through chemical or photochemical methods. illinois.edunih.govacs.org For instance, recent studies have shown that chiral sulfoxides can be racemized rapidly under photoirradiation using a photosensitizer, a process that is thought to involve a sulfoxide radical cation intermediate. nih.govacs.org Catalytic methods for the thermal racemization of sulfoxides have also been developed using agents like immobilized oxovanadium catalysts. oup.comoup.com This stereochemical lability is a crucial aspect of sulfoxide chemistry, particularly in the context of asymmetric synthesis.
Reactions Involving C-S Bond Cleavage and Rearrangements
The reactivity of 2-(phenylsulfinyl)ethanol is significantly influenced by the presence of the sulfinyl group, which can facilitate a variety of reactions involving the cleavage of the carbon-sulfur bond and subsequent molecular rearrangements. These transformations are pivotal in synthetic organic chemistry for the construction of complex molecules.
The sulfinyl group in β-hydroxy sulfoxides like 2-(phenylsulfinyl)ethanol can readily undergo thermal elimination reactions. wikipedia.orgchemtube3d.com This process, known as a sulfoxide elimination or thermal syn elimination, proceeds through a cyclic transition state to form an alkene and a sulfenic acid. wikipedia.orgwikipedia.org This type of elimination is classified as an Ei (Elimination Internal/Intramolecular) mechanism, which is characterized by its thermal activation and the absence of required acids or bases. wikipedia.org
The reaction involves a five-membered cyclic transition state where two adjacent substituents leave simultaneously from an alkane framework. wikipedia.org This concerted mechanism dictates a syn-stereochemical relationship between the departing hydrogen and the sulfinyl group. For β-hydroxy phenyl sulfoxides, this thermal elimination yields β-keto esters and methyl ketones after tautomerization of the initial enol product, along with a sulfenic acid. wikipedia.org
Research has shown that sulfoxides adjacent to electron-withdrawing groups are particularly unstable upon heating and readily undergo this syn elimination process. chemtube3d.com The driving force for this reaction is partly the formation of a more stable conjugated system and the subsequent decomposition of the unstable phenylsulfenic acid. almerja.net
Table 1: Comparison of Elimination Reactions
| Reaction Type | Mechanism | Key Features | Product(s) |
|---|---|---|---|
| Sulfoxide Elimination | Ei (Internal/Intramolecular) | Thermal, syn-elimination, cyclic transition state wikipedia.org | Alkene, Sulfenic acid wikipedia.org |
| Selenoxide Elimination | Ei (Internal/Intramolecular) | Analogous to sulfoxide elimination, often occurs at room temperature wikipedia.org | Alkene, Areneselenic acid wikipedia.org |
Allylic sulfoxides are known to undergo a reversible wikipedia.orgacs.org-sigmatropic rearrangement to form allylic sulfenate esters. researchgate.netnih.govnih.gov This reaction, often referred to as the Mislow-Evans rearrangement, is a powerful tool in organic synthesis for the stereoselective formation of allylic alcohols. nih.govmaxbrainchemistry.comwikipedia.org The rearrangement proceeds through a highly ordered, five-membered cyclic transition state, which allows for the efficient transfer of chirality from the sulfur atom of the sulfoxide to the carbon atom of the resulting alcohol. maxbrainchemistry.comwikipedia.orgwpmucdn.com
The process is thermally initiated and, being reversible, generally favors the sulfoxide. nih.gov However, in the presence of a thiophile, such as a phosphite (B83602) ester, the intermediate sulfenate ester is trapped, driving the reaction towards the formation of the allylic alcohol. wikipedia.orgnih.gov This rearrangement has found broad applications in the synthesis of complex natural products. nih.govnih.govthermofisher.com
The stereochemical outcome of the Mislow-Evans rearrangement is highly predictable. The chirality at the sulfur atom is effectively transferred to a new stereocenter at the carbon adjacent to the oxygen in the allylic alcohol product. maxbrainchemistry.comwikipedia.org There is a strong preference for the formation of the E-alkene or trans isomer in the product. wikipedia.org
The carbon atom attached to the sulfinyl group in compounds like 2-(phenylsulfinyl)ethanol can be susceptible to nucleophilic attack, leading to the displacement of the sulfinyl group. This reactivity is often harnessed in Pummerer-type reactions. acs.org The classic Pummerer rearrangement involves the conversion of a sulfoxide to an α-acyloxy thioether upon treatment with an anhydride (B1165640) like acetic anhydride. organicreactions.orgwikipedia.org
The mechanism begins with the activation of the sulfoxide by the anhydride. acs.org Subsequent deprotonation at the α-carbon leads to the formation of a key thionium (B1214772) ion intermediate. acs.org This electrophilic intermediate can then be attacked by a nucleophile. acs.orgwikipedia.org While the typical Pummerer reaction involves an intramolecular rearrangement of the activating group, variations exist where external nucleophiles can intercept the thionium ion. wikipedia.org
In some cases, nucleophilic attack can occur directly at the sulfur atom of an activated sulfoxide, leading to what is known as an "interrupted" Pummerer reaction. acs.org The nature of the nucleophile and the reaction conditions can influence whether the reaction proceeds via a classic or an interrupted pathway. Furthermore, nucleophilic substitution reactions at the sulfur atom of sulfinyl derivatives have been studied, with computations suggesting an addition-elimination mechanism in many cases. nih.gov
Mechanistic Pathways of Key Transformations
Understanding the mechanistic pathways of reactions involving 2-(phenylsulfinyl)ethanol is crucial for predicting reaction outcomes and designing new synthetic strategies. The sulfinyl group plays a central role in directing the course of these transformations.
The transition states and intermediates in reactions of sulfinyl compounds have been the subject of both experimental and computational studies. In the Mislow-Evans rearrangement, the reaction proceeds through a highly ordered, envelope-like five-membered ring transition state. wpmucdn.comwikipedia.org This concerted, cyclic process is key to the high stereoselectivity observed in the transfer of chirality from the sulfur atom to the carbon atom. wpmucdn.com
In sulfoxide elimination reactions, a five-membered cyclic transition state is also involved, leading to a syn-periplanar arrangement of the eliminating atoms. wikipedia.org The mechanism is considered a concerted pericyclic process.
The Pummerer rearrangement proceeds through a pivotal thionium ion intermediate. acs.org This reactive species is generated from the activated sulfoxide and is highly electrophilic, readily reacting with available nucleophiles. The formation and subsequent reactions of this intermediate dictate the final product of the rearrangement.
Table 2: Key Intermediates and Transition States
| Reaction | Intermediate/Transition State | Description |
|---|---|---|
| Mislow-Evans Rearrangement | Five-membered cyclic transition state | Highly ordered, envelope-like structure facilitating stereochemical transfer wpmucdn.comwikipedia.org |
| Sulfoxide Elimination | Five-membered cyclic transition state | Planar arrangement for syn-elimination wikipedia.org |
| Pummerer Rearrangement | Thionium ion | Electrophilic intermediate susceptible to nucleophilic attack acs.org |
The sulfinyl group exerts a profound influence on both the rate and selectivity of reactions involving 2-(phenylsulfinyl)ethanol. Its electron-withdrawing nature can activate adjacent positions for nucleophilic attack or deprotonation. acs.org In elimination reactions, the sulfinyl group not only facilitates the reaction but also dictates the syn-stereochemistry of the elimination. chemtube3d.com
In cycloaddition reactions, the sulfinyl group has been shown to dramatically enhance the reactivity of the dipolarophile and control the π-facial and endo/exo selectivity. nih.gov This control is attributed to both steric and electronic effects of the sulfinyl moiety.
The stereochemical information inherent in a chiral sulfoxide can be effectively transferred to the product in reactions like the Mislow-Evans rearrangement, highlighting the crucial role of the sulfinyl group in asymmetric synthesis. wikipedia.org The electronic properties of substituents on the phenyl ring of the sulfinyl group can also influence reaction rates and selectivities, although in some cases, these effects are not significant. mdpi.com
Applications in Advanced Organic Synthesis and Functional Molecule Design
Utilization as a Building Block for Complex Molecular Architectures
Beyond its role as a transient stereodirecting group, 2-(phenylsulfinyl)ethanol can also serve as a versatile building block, where its atoms are incorporated into the final molecular skeleton.
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The functional groups in 2-(phenylsulfinyl)ethanol—the hydroxyl group and the activatable sulfinyl group—make it a useful precursor for certain heterocyclic systems. While direct applications of 2-(phenylsulfinyl)ethanol are specialized, the related compound 2-(phenylsulfinyl)acetamide has been effectively used in the synthesis of 2-pyridones. nih.gov This process involves a 1,4-addition to an α,β-unsaturated ketone, followed by cyclization and elimination of the sulfoxide (B87167) group. nih.gov This strategy highlights how the sulfinyl group can act as both an activating group for carbon-carbon bond formation and a leaving group to complete the synthesis of the heterocyclic ring. The bifunctional nature of 2-(phenylsulfinyl)ethanol suggests its potential in similar annulation strategies for oxygen-containing heterocycles.
The phenylsulfinyl group is a precursor to a vinyl group through thermal elimination. This property allows 2-(phenylsulfinyl)ethanol to be used in the synthesis of molecules containing vinyl moieties, which are key components of conjugated systems. By modifying the ethanol (B145695) backbone and then inducing elimination, complex conjugated dienes and polyenes can be constructed.
Furthermore, the α-carbon to the sulfoxide is readily deprotonated to form a stabilized carbanion. This nucleophile can react with various electrophiles, including aldehydes and ketones, to form new carbon-carbon bonds. semanticscholar.org Subsequent oxidative or reductive cleavage of the sulfur group can unveil a carbonyl functionality, making sulfoxides like 2-(phenylsulfinyl)ethanol synthons for the synthesis of ketones and other carbonyl-containing compounds. pressbooks.pubnih.gov This approach provides a powerful method for constructing complex acyclic and cyclic carbonyl systems from simple precursors.
Application in Fluoroalkylation Chemistry
Fluoroalkylation is a critical process in medicinal chemistry and materials science, as the introduction of fluorine atoms can significantly alter a molecule's biological and physical properties. mdpi.com
The sulfinyl and related sulfonyl groups are pivotal in modern fluoroalkylation chemistry. sioc.ac.cn While specific studies detailing the use of the phenylsulfinyl group in Ethanol, 2-(phenylsulfinyl)- for fluoroalkylation are not prominent, the broader utility of such functional groups is well-established. Phenylsulfonyl groups, for example, are present in reagents used for nucleophilic trifluoromethylation. sioc.ac.cn
The sulfinyl group can function as an efficient directing group in C-H activation reactions, guiding catalysts to specific sites on an aromatic ring for functionalization. thieme-connect.de For instance, the 2-pyridylsulfinyl group has proven effective for directing palladium(II)-catalyzed ortho-C-H alkenylation and arylation reactions. thieme-connect.de This directing ability could potentially be harnessed to control the regioselectivity of fluoroalkylation reactions. After the desired transformation, the sulfinyl directing group can often be easily cleaved, providing access to the final substituted product. thieme-connect.de Furthermore, sulfoximines derived from sulfoxides are used as chiral auxiliaries in asymmetric synthesis, which could be applied to the stereoselective synthesis of fluorinated compounds. acs.org
The synthesis of fluorinated organic compounds is a significant area of research due to their widespread use in pharmaceuticals and agrochemicals. mdpi.commdpi.com Methodologies for creating these molecules often involve the use of specialized fluorinating agents or the incorporation of fluorinated building blocks. nih.gov
Direct fluorination can be achieved using electrophilic fluorine sources like Selectfluor. nih.gov For example, the reaction of bicyclic alkenes with Selectfluor in the presence of an alcohol leads to fluoroalkoxy compounds. nih.gov Although no specific examples of the synthesis of fluorinated derivatives starting directly from Ethanol, 2-(phenylsulfinyl)- are provided in the search results, its structure lends itself to potential transformations. The hydroxyl group could be replaced by fluorine through various synthetic methods, or the phenyl ring could be fluorinated. The synthesis of compounds like 2-((2',5-Difluoro-[1,1'-biphenyl]-3-yl)oxy)ethanol demonstrates the incorporation of fluorine atoms onto a biphenyl ether scaffold that includes an ethanol moiety, showcasing a related structural motif. nih.gov
Table 2: Selected Methods for Synthesizing Fluorinated Compounds
| Method | Description | Example Reagent |
|---|---|---|
| Electrophilic Fluorination | Introduction of a fluorine atom using an electrophilic fluorine source. nih.gov | Selectfluor |
| Nucleophilic Fluorination | Displacement of a leaving group with a fluoride anion. | Potassium fluoride |
| Fluoroalkylation | Introduction of a fluoroalkyl group (e.g., CF₃, CF₂H). sioc.ac.cn | Fluoroalkyl sulfones |
| Using Fluorinated Building Blocks | Incorporating a pre-fluorinated molecule into a larger structure. nih.gov | Tetrafluoropropanol mdpi.com |
Potential in Advanced Organic Materials
Ethanol, 2-(phenylsulfinyl)- possesses structural features that suggest its potential as a precursor for advanced organic materials, particularly dyes. Azo dyes, which contain the R−N=N−R′ functional group, are a major class of synthetic colorants. researchgate.net Their synthesis typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aniline derivative. researchgate.net
The structure of Ethanol, 2-(phenylsulfinyl)- contains a phenyl group that could potentially be functionalized with an amino group to serve as the diazo component. Alternatively, the hydroxyl group of the ethanol moiety makes it analogous to coupling components like 2-(N-methylanilino)ethanol or 2-(N-ethylanilino)ethanol , which are used in the synthesis of azothiophene dyes. sapub.org The 2-hydroxyethylsulfonyl group is another functionality used in reactive dyes, which can be activated to form a vinylsulfonyl group that covalently bonds to materials like cellulose. researchgate.net While direct synthesis of dyes from Ethanol, 2-(phenylsulfinyl)- is not documented in the provided results, its functional groups are relevant to the established chemistry of dye synthesis.
Beyond dyes, alcohols such as furfuryl alcohol serve as precursors for porous carbon materials used as adsorbents for volatile organic compounds, indicating another potential application area for functionalized alcohols in materials science. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-((2',5-Difluoro-[1,1'-biphenyl]-3-yl)oxy)ethanol |
| 2-(N-ethylanilino)ethanol |
| 2-(N-methylanilino)ethanol |
| Ethanol, 2-(phenylsulfinyl)- |
| Tetrafluoropropanol |
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the basic structure of "Ethanol, 2-(phenylsulfinyl)-". The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each hydrogen and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the two diastereotopic methylene (B1212753) groups (-S(O)-CH₂- and -CH₂-OH), and the hydroxyl proton. The protons on the carbon adjacent to the sulfinyl group are expected to be diastereotopic due to the chirality at the sulfur atom, leading to more complex splitting patterns.
The ¹³C NMR spectrum provides information on the different carbon environments. The spectrum would feature signals for the ipso, ortho, meta, and para carbons of the phenyl ring, as well as for the two aliphatic carbons of the ethanol (B145695) backbone.
While specific, experimentally verified spectra for "Ethanol, 2-(phenylsulfinyl)-" are not widely published, the expected chemical shifts can be estimated based on data from analogous compounds such as 2-phenylethanol (B73330) and 2-[(4-Methylphenyl)sulfonyl]ethanol. chemicalbook.comrsc.org
Expected ¹H NMR Chemical Shifts for Ethanol, 2-(phenylsulfinyl)-
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (C₆H₅) | 7.4 - 7.7 | Multiplet |
| Methylene (-CH₂-OH) | ~3.9 - 4.2 | Multiplet |
| Methylene (-S(O)-CH₂) | ~2.9 - 3.3 | Multiplet |
| Hydroxyl (-OH) | Variable (Broad Singlet) | Broad Singlet |
Expected ¹³C NMR Chemical Shifts for Ethanol, 2-(phenylsulfinyl)-
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Phenyl (ipso-C) | ~145 |
| Phenyl (ortho-, meta-C) | ~124 - 129 |
| Phenyl (para-C) | ~131 |
| Methylene (-CH₂-OH) | ~58 - 62 |
| Methylene (-S(O)-CH₂) | ~55 - 60 |
2D NMR Techniques (COSY, HMQC, HMBC) for Complex Structure Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex structure of molecules by revealing correlations between different nuclei. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For "Ethanol, 2-(phenylsulfinyl)-", COSY would show a clear correlation between the protons of the -S(O)-CH₂- group and the adjacent -CH₂-OH group, confirming the ethyl backbone connectivity. hmdb.ca
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would definitively link the proton signals of the methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is invaluable for connecting different fragments of a molecule. For instance, it would show correlations from the ortho-protons of the phenyl ring to the ipso-carbon and the carbon of the adjacent -S(O)-CH₂- group, confirming the attachment of the phenylsulfinyl group.
Together, these 2D techniques provide a comprehensive and definitive picture of the molecular structure, verifying the assignments made from 1D NMR.
"Ethanol, 2-(phenylsulfinyl)-" is a chiral molecule, with the stereocenter located at the sulfur atom. Enantiomers, being non-superimposable mirror images, produce identical NMR spectra under normal conditions. To determine the enantiomeric excess (e.e.) of a sample, a chiral resolving agent is used. nih.gov
Chiral shift reagents, often lanthanide-based complexes, or chiral derivatizing agents, such as Mosher's acid, can be added to the NMR sample. mdpi.com These agents interact with the enantiomers of the analyte to form transient diastereomeric complexes. mdpi.com Since diastereomers have different physical properties, they produce distinct NMR spectra. This results in the separation of signals for each enantiomer in the ¹H NMR spectrum. By integrating the corresponding signals, the ratio of the two enantiomers, and thus the enantiomeric excess, can be accurately calculated. nih.gov For "Ethanol, 2-(phenylsulfinyl)-", the hydroxyl group provides a prime site for interaction with such reagents.
Vibrational Spectroscopy for Conformational and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying functional groups and providing information about molecular structure and conformation. nih.gov
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a characteristic fingerprint, with specific absorption bands corresponding to particular functional groups.
For "Ethanol, 2-(phenylsulfinyl)-", two key functional groups produce prominent and easily identifiable bands:
Hydroxyl (-OH) Group: The O-H stretching vibration gives rise to a very strong and characteristically broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding.
Sulfinyl (S=O) Group: The S=O stretching vibration is also strong and typically appears in the 1000-1100 cm⁻¹ range. The exact position can be influenced by the electronic environment.
Additional bands corresponding to C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C-O stretching (~1050 cm⁻¹), and aromatic C=C bending vibrations (~1450-1600 cm⁻¹) would also be present. rsc.org
Characteristic IR Absorption Bands for Ethanol, 2-(phenylsulfinyl)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic/Aliphatic C-H | C-H Stretch | 2850 - 3100 | Medium |
| Aromatic C=C | C=C Bending | 1450 - 1600 | Medium-Weak |
| Sulfinyl (S=O) | S=O Stretch | 1000 - 1100 | Strong |
| Alcohol C-O | C-O Stretch | ~1050 | Strong |
Raman Spectroscopy for Structural Insights
Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com While IR absorption is dependent on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, are strong in the Raman spectrum.
For "Ethanol, 2-(phenylsulfinyl)-", Raman spectroscopy would be particularly useful for observing:
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl group typically gives a strong, sharp signal around 1000 cm⁻¹. Other C=C stretching modes within the ring also produce characteristic signals. s-a-s.org
Sulfur Group Vibrations: The S=O stretch is also Raman active.
Carbon Backbone: C-C stretching vibrations within the ethyl chain would be visible. researchgate.net
Differences in the Raman spectra between solid-state and solution samples can provide insights into intermolecular interactions and conformational changes. americanpharmaceuticalreview.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a pivotal analytical technique for the characterization of "Ethanol, 2-(phenylsulfinyl)-". It provides essential information regarding the compound's molecular weight and offers insights into its structural features through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule undergoes ionization to form a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For "Ethanol, 2-(phenylsulfinyl)-" (C₈H₁₀O₂S), the nominal molecular weight is 170 g/mol . Subsequent fragmentation of this molecular ion yields a unique pattern of fragment ions, which serves as a molecular fingerprint, aiding in structural confirmation. Common fragmentation pathways for a molecule with its functional groups—a hydroxyl group, a sulfoxide (B87167), and a phenyl ring—include alpha-cleavage, dehydration, and rearrangements. libretexts.orgmiamioh.edu
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a compound by measuring its mass with very high accuracy, typically to four or more decimal places. fiu.educncb.ac.cn For "Ethanol, 2-(phenylsulfinyl)-", the theoretical exact mass of the neutral molecule [M] is calculated to be 170.04015 u. The protonated molecule, [M+H]⁺, which is commonly observed in soft ionization techniques like electrospray ionization (ESI), would have a theoretical m/z of 171.04798.
An experimental HRMS measurement that provides a mass value closely matching this theoretical calculation confirms the elemental formula C₈H₁₀O₂S and rules out other potential formulas with the same nominal mass. This high level of precision is crucial for distinguishing between isobaric compounds and confirming the identity of the analyte without ambiguity. fiu.edu
Table 1: Theoretical Mass Data for "Ethanol, 2-(phenylsulfinyl)-" and Its Adducts This table presents the calculated exact masses for different ionic species of the target compound, which are fundamental for its identification via High-Resolution Mass Spectrometry.
| Species | Formula | Theoretical m/z |
|---|---|---|
| Neutral Molecule [M] | C₈H₁₀O₂S | 170.04015 |
| Protonated Molecule [M+H]⁺ | C₈H₁₁O₂S⁺ | 171.04798 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further investigate the structure of a molecule. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺ at m/z 171.0) is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide detailed information about the molecule's connectivity and functional groups.
For "Ethanol, 2-(phenylsulfinyl)-", the fragmentation pattern can be predicted based on established chemical principles. libretexts.org Key fragmentation pathways would likely include:
Loss of Water: A common fragmentation for alcohols, leading to the formation of a product ion at m/z 153.0374, corresponding to the formula [C₈H₉OS]⁺.
Cleavage of the C-S Bond: Fission of the bond between the sulfoxide group and the ethyl chain can lead to characteristic fragments.
Formation of the Phenylsulfinyl Cation: Cleavage alpha to the sulfoxide can generate the phenylsulfinyl cation [C₆H₅SO]⁺ at m/z 125.0061.
Rearrangements: Complex rearrangements involving the phenyl and sulfoxide groups can also occur, giving rise to additional diagnostic peaks.
The analysis of these fragmentation patterns allows for a detailed structural confirmation of the molecule.
Table 2: Predicted Product Ions in Tandem Mass Spectrometry of "Ethanol, 2-(phenylsulfinyl)-" This table outlines the plausible product ions that would be observed in an MS/MS experiment starting with the protonated precursor ion ([M+H]⁺, m/z 171.0). These fragments are crucial for confirming the compound's structure.
| Precursor Ion (m/z) | Proposed Product Ion | Formula of Fragment | Theoretical m/z of Fragment |
|---|---|---|---|
| 171.0 | [M+H - H₂O]⁺ | [C₈H₉OS]⁺ | 153.0374 |
| 171.0 | [C₆H₅SO]⁺ | [C₆H₅SO]⁺ | 125.0061 |
| 171.0 | [C₆H₅S]⁺ | [C₆H₅S]⁺ | 109.0112 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of "Ethanol, 2-(phenylsulfinyl)-" is grown and mounted on a diffractometer. mdpi.com The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. Analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the unit cell, from which the atomic positions can be determined. researchgate.net
The results of such an analysis would provide a complete structural model, including the precise coordinates of each atom. This allows for the calculation of all intramolecular distances and angles. The sulfoxide group would exhibit a pyramidal geometry, and the analysis would confirm the expected bond lengths for C-S, S=O, C-O, and C-C bonds within the molecule.
Table 3: Illustrative Crystallographic Data for "Ethanol, 2-(phenylsulfinyl)-" This table presents a hypothetical but representative set of crystallographic parameters that could be obtained from a single-crystal X-ray diffraction experiment. Such data provides the definitive solid-state structure of the compound.
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 5.987 |
| c (Å) | 16.431 |
| β (°) | 101.54 |
| Volume (ų) | 819.5 |
| Z | 4 |
Table 4: Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Ethanol, 2-(phenylsulfinyl)- | C₈H₁₀O₂S |
| Phenylsulfinyl cation | [C₆H₅SO]⁺ |
| Phenylthio cation | [C₆H₅S]⁺ |
Theoretical and Computational Chemistry Studies on 2 Phenylsulfinyl Ethanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying medium-sized organic molecules like 2-(phenylsulfinyl)ethanol. DFT calculations are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. These calculations would be fundamental to understanding the molecule's stability, preferred shapes, and how it might react with other chemical species.
Optimization of Molecular Geometries and Conformational Analysis
Before any properties of a molecule can be accurately predicted, its most stable three-dimensional structure must be identified. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like 2-(phenylsulfinyl)ethanol, which has several rotatable bonds (e.g., C-C, C-S, C-O), multiple energy minima, or conformers, may exist.
A conformational analysis would be performed to identify the various stable conformers and their relative energies. This typically involves systematically rotating key dihedral angles and performing a geometry optimization at each step. The results of such an analysis would reveal the most likely shapes the molecule adopts at a given temperature. For instance, the orientation of the phenyl group relative to the sulfinyl group and the hydroxyethyl chain would be determined, which is crucial for understanding intermolecular interactions.
Table 1: Illustrative Example of Optimized Geometric Parameters for a Hypothetical Conformer of 2-(Phenylsulfinyl)ethanol
| Parameter | Value (Å or °) |
| C-S Bond Length | 1.80 Å |
| S=O Bond Length | 1.50 Å |
| C-O Bond Length | 1.43 Å |
| C-S-O Bond Angle | 105.0° |
| O-C-C-S Dihedral Angle | 60.0° |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a geometry optimization calculation.
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Once the equilibrium geometries of the stable conformers are known, DFT can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms are a standard application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. These predicted shifts, when compared to experimental data, can help assign the signals in the NMR spectrum to specific atoms in the molecule and confirm the proposed structure and conformation.
Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the infrared (IR) and Raman absorption peaks. DFT calculations can predict these frequencies by calculating the second derivatives of the energy with respect to the atomic positions. The resulting theoretical vibrational spectrum provides a fingerprint of the molecule, and its comparison with an experimental IR or Raman spectrum can confirm the presence of specific functional groups (e.g., the S=O stretch, O-H stretch) and help to verify the calculated structure.
Molecular Orbital Analysis and Electronic Properties
The behavior of a molecule is fundamentally governed by its electrons. Molecular orbital (MO) theory provides a framework for understanding how electrons are distributed within a molecule and how this distribution influences its properties and reactivity.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the electron density of a molecule in terms of localized bonds and lone pairs. This method provides a chemically intuitive picture of bonding and allows for the investigation of intramolecular and intermolecular interactions. For 2-(phenylsulfinyl)ethanol, NBO analysis could be used to study hyperconjugative interactions, such as the donation of electron density from a lone pair on the oxygen atom to an antibonding orbital of an adjacent bond. These interactions contribute to the stability of certain conformations. Furthermore, NBO analysis can quantify the strength of hydrogen bonds, which would be particularly relevant for studying the interactions of the hydroxyl group of 2-(phenylsulfinyl)ethanol with other molecules.
Reaction Pathway Elucidation and Energy Profile Mapping
Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions. For 2-(phenylsulfinyl)ethanol, one could investigate various transformations, such as its oxidation or its role in asymmetric synthesis. To do this, the reaction pathway would be mapped out by identifying the structures of the reactants, transition states, intermediates, and products.
Transition State Characterization and Activation Energies
The thermal elimination of sulfoxides, a syn-elimination reaction, is a characteristic transformation of compounds such as 2-(Phenylsulfinyl)ethanol. Computational studies, typically employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of this reaction. These studies focus on locating and characterizing the transition state (TS) structure and calculating the associated activation energy (Ea).
For the syn-elimination of a generic β-hydroxy sulfoxide (B87167), the reaction proceeds through a five-membered cyclic transition state. In this TS, the sulfoxide oxygen acts as an internal base, abstracting a β-hydrogen atom, while the C-S bond simultaneously breaks, leading to the formation of an alkene, water, and a sulfenic acid.
Computational investigations on analogous sulfoxide eliminations have revealed key features of the transition state. mdpi.com The geometry of the five-membered ring in the TS is typically puckered, and the key bond-forming and bond-breaking events (O-H formation, C-H breaking, C-C π-bond formation, and C-S breaking) are concerted but often asynchronous. The degree of synchronicity can be influenced by substituents on the carbon backbone and the sulfur atom.
Activation energies for sulfoxide eliminations are influenced by several factors, including the nature of the substituents and the solvent. Computational studies on various sulfoxides show that electron-withdrawing groups on the carbon bearing the sulfinyl group can lower the activation energy by stabilizing the developing negative charge on the carbon in the transition state. Conversely, bulky substituents can introduce steric strain in the cyclic transition state, potentially increasing the activation energy.
Table 1: Representative Calculated Activation Energies for Sulfoxide Elimination
| Sulfoxide System | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Ethyl Phenyl Sulfoxide | DFT (B3LYP/6-31G*) | 28.5 |
| Isopropyl Phenyl Sulfoxide | DFT (B3LYP/6-31G*) | 26.2 |
| tert-Butyl Phenyl Sulfoxide | DFT (B3LYP/6-31G*) | 29.8 |
Note: The data in this table is hypothetical and for illustrative purposes to represent typical values found in computational studies of sulfoxide eliminations.
Prediction of Regio- and Stereoselectivity
Computational chemistry is a powerful tool for predicting the regio- and stereoselectivity of chemical reactions. For molecules like 2-(Phenylsulfinyl)ethanol, which possess a chiral center at the sulfur atom, the stereochemistry of the sulfinyl group can direct the stereochemical outcome of reactions at adjacent positions.
In the context of the thermal elimination of a β-hydroxy sulfoxide, the syn-periplanar arrangement required for the five-membered cyclic transition state dictates the stereochemistry of the resulting alkene. If there are two diastereotopic β-hydrogens, the abstraction of one over the other will lead to different alkene isomers (E or Z). Computational modeling can predict which transition state is lower in energy, and thus which diastereomer of the product will be favored. The energy difference between the competing transition states determines the predicted stereoselectivity.
For instance, in a computational study of a chiral sulfoxide, the diastereoselectivity is rationalized by analyzing the steric and electronic interactions in the transition states leading to the different stereoisomers. The sulfinyl group, with its lone pair and oxygen atom, creates a distinct stereoelectronic environment that can favor one reaction pathway over another.
A computational study on a related system involving a sulfoxide-directed reaction might reveal the origins of stereoselectivity through the analysis of transition state geometries and energies. researchgate.net For example, the interaction between the sulfinyl oxygen and other functional groups in the molecule can lead to a conformational preference in the transition state, which in turn dictates the facial selectivity of an approaching reagent or the orientation of a bond cleavage.
Table 2: Hypothetical Predicted Stereoselectivity for a Sulfoxide-Directed Reaction
| Reaction Pathway | Calculated Transition State Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|
| Pathway A (leading to Stereoisomer A) | 25.2 | 95 |
| Pathway B (leading to Stereoisomer B) | 27.0 | 5 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how computational results can be used to predict stereoselectivity.
Molecular Dynamics Simulations for Dynamic Behavior
MD simulations of a molecule like 2-(Phenylsulfinyl)ethanol in a solvent, such as water or an organic solvent, would reveal the preferred solvation shells around the different functional groups. The hydroxyl group would be expected to form hydrogen bonds with protic solvents, while the phenylsulfinyl group would exhibit more complex interactions. The sulfinyl oxygen can act as a hydrogen bond acceptor, and the phenyl ring can engage in π-stacking or hydrophobic interactions.
The conformational landscape of 2-(Phenylsulfinyl)ethanol is another aspect that can be explored through MD simulations. The molecule has several rotatable bonds, including the C-C, C-S, and S-phenyl bonds. MD simulations can map the potential energy surface associated with the rotation around these bonds, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape fluctuates over time and how this might influence its reactivity.
Furthermore, MD simulations can shed light on the dynamics of the sulfinyl group itself. The pyramidal inversion of the sulfur atom is a known dynamic process in sulfoxides, though the barrier is generally high for it to occur at room temperature. MD simulations could, in principle, be used to study this and other dynamic properties, such as the vibrational modes of the S=O bond and their coupling to the rest of the molecule.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-(Phenylsulfinyl)ethanol |
| Dimethyl sulfoxide (DMSO) |
| Ethyl Phenyl Sulfoxide |
| Isopropyl Phenyl Sulfoxide |
Advanced Derivatization and Functionalization Strategies
Selective Functionalization of the Hydroxyl Group
The hydroxyl group in Ethanol (B145695), 2-(phenylsulfinyl)- is a primary site for modification, allowing for the introduction of various functionalities through etherification, esterification, and the use of protecting groups. These transformations are crucial for subsequent synthetic steps, either by altering the molecule's reactivity or by protecting the hydroxyl group from unwanted reactions.
Etherification involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). This is typically achieved by deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide (Williamson ether synthesis). Alternatively, acid-catalyzed methods or modern catalytic approaches can be employed. The formation of an ether can introduce a wide variety of alkyl or aryl groups, significantly modifying the steric and electronic properties of the molecule.
Esterification is another common transformation, converting the alcohol into an ester (R-CO-OR'). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. acs.orgfigshare.com This reaction is reversible, and the equilibrium can be driven towards the product by using an excess of one reactant or by removing water as it forms. figshare.com Esters can also be formed by reacting the alcohol with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. acs.org Esterification is widely used to install functional handles or to serve as a protecting strategy. acs.org
Table 1: Common Functionalizations of the Hydroxyl Group
| Transformation | Reagents | Product Type | Purpose |
|---|---|---|---|
| Etherification | Alkyl halide, Base (e.g., NaH) | Ether | Modify steric/electronic properties; Introduce functional groups |
| Esterification | Carboxylic acid, Acid catalyst | Ester | Introduce functional groups; Protection |
| Acyl chloride/anhydride (B1165640), Base | Ester | Introduce functional groups; Protection | |
| Silyl Ether Formation | Silyl chloride (e.g., TMSCl, TBDMSCl), Base (e.g., Imidazole) | Silyl Ether | Protection of the hydroxyl group |
| Acetal Formation | Dihydropyran, Acid catalyst | THP Ether | Protection of the hydroxyl group |
Modifications and Transformations of the Phenylsulfinyl Moiety
The phenylsulfinyl group is not merely a chiral auxiliary but also a reactive center that can undergo several key transformations. These modifications can alter the electronic nature of the sulfur center or be used to generate new functionalities.
Oxidation to Sulfone: The sulfoxide (B87167) can be readily oxidized to the corresponding sulfone (a phenylsulfonyl group). rsc.orgnih.gov This transformation significantly changes the electronic properties of the sulfur moiety, making it a strong electron-withdrawing group. Common oxidizing agents for this purpose include hydrogen peroxide, often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The resulting β-hydroxy sulfones are themselves valuable synthetic intermediates.
Reduction to Sulfide (B99878): The phenylsulfinyl group can be reduced back to a phenylthio group (a sulfide). This can be useful if the chirality of the sulfoxide is no longer needed in the final target molecule or to access β-hydroxy sulfide compounds. A variety of reducing agents can accomplish this transformation, with the choice depending on the presence of other functional groups in the molecule.
Pummerer Rearrangement: A characteristic reaction of sulfoxides bearing an α-hydrogen is the Pummerer rearrangement. figshare.com When Ethanol, 2-(phenylsulfinyl)- is treated with an activating agent like acetic anhydride, it can rearrange to form an α-acyloxy thioether. acs.orgfigshare.com The reaction proceeds through the formation of a thial intermediate, which is then trapped by a nucleophile (in this case, acetate). acs.org This reaction effectively transforms the sulfoxide into a new functional group at the adjacent carbon, providing a pathway to α-functionalized sulfides. nih.govacs.org
Table 2: Key Transformations of the Phenylsulfinyl Moiety
| Transformation | Typical Reagents | Resulting Functional Group | Key Features |
|---|---|---|---|
| Oxidation | H₂O₂, m-CPBA | Phenylsulfonyl (Sulfone) | Increases electron-withdrawing nature of the group. |
| Reduction | Various reducing agents | Phenylthio (Sulfide) | Removes the chiral center at sulfur. |
| Pummerer Rearrangement | Acetic Anhydride (Ac₂O) | α-acetoxy thioether | Rearrangement and functionalization of the α-carbon. |
Introduction of Additional Chiral Centers or Functional Groups
A primary application of chiral β-hydroxy sulfoxides like Ethanol, 2-(phenylsulfinyl)- is in diastereoselective synthesis. The existing stereocenter at the sulfur atom can effectively control the stereochemical outcome of reactions at nearby carbons, allowing for the introduction of new chiral centers with high levels of predictability. nih.govacs.org
This stereocontrol is often achieved through chelation-controlled reactions. The hydroxyl group and the sulfinyl oxygen can coordinate to a metal cation, forming a rigid cyclic intermediate. The approach of an external reagent is then directed to one face of the molecule due to steric hindrance from the phenyl group on sulfur, leading to a highly diastereoselective transformation.
Diastereoselective Alkylation: The carbon atom alpha to the sulfoxide group can be deprotonated with a strong base to form a carbanion. The subsequent reaction of this carbanion with an electrophile, such as an alkyl halide, can proceed with high diastereoselectivity. The stereochemistry of the newly formed C-C bond is dictated by the configuration of the sulfoxide.
Diastereoselective Aldol-type Reactions: Derivatives of Ethanol, 2-(phenylsulfinyl)- can be used in aldol (B89426) reactions to create new carbon-carbon bonds and two new stereocenters simultaneously. wikipedia.orgmasterorganicchemistry.com For instance, the lithium enolate of an ester derived from Ethanol, 2-(phenylsulfinyl)- can react with an aldehyde. The stereochemical course of the reaction is controlled by the chiral sulfinyl group, leading to the formation of one major diastereomer of the β-hydroxy ester product. This strategy is a powerful tool for the construction of complex, stereochemically defined molecules. wikipedia.org The resulting products are valuable intermediates in the synthesis of natural products and pharmaceuticals. acs.org
Table 3: Strategies for Introducing Chirality
| Reaction Type | Key Principle | Outcome |
|---|---|---|
| Alkylation of α-carbon | The chiral sulfoxide directs the approach of an electrophile to the α-carbanion. | Formation of a new C-C bond with a defined stereocenter. |
| Aldol-type Reactions | Chelation involving the sulfoxide and a derivatized hydroxyl group creates a rigid template that directs the facial selectivity of the aldehyde addition. | Creation of two new stereocenters with high diastereoselectivity. |
Challenges, Future Research Directions, and Broader Impact
Development of More Sustainable and Greener Synthetic Routes
A significant challenge in the synthesis of sulfoxides, including Ethanol (B145695), 2-(phenylsulfinyl)-, is the reliance on traditional methods that often involve harsh oxidants and generate stoichiometric waste. The development of greener and more sustainable synthetic routes is a key area of future research.
Current research focuses on several promising approaches:
Catalytic Asymmetric Oxidation: The use of transition metal catalysts, often in combination with chiral ligands, allows for the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity. nih.govacs.org Future work will likely focus on developing catalysts based on more abundant and less toxic metals, as well as improving catalyst recyclability.
Biocatalysis: Enzymes, such as Baeyer-Villiger monooxygenases, have demonstrated the ability to catalyze the asymmetric oxidation of sulfides with excellent selectivity. uc.pt This approach offers the advantages of mild reaction conditions and high enantiopurity. Further research is needed to expand the substrate scope of these enzymes and improve their stability and reusability for industrial applications.
Solvent-Free and Grinding Techniques: Eco-friendly methods that minimize or eliminate the use of hazardous organic solvents are gaining traction. researchgate.net Solvent-free synthesis, often facilitated by grinding techniques, can lead to reduced waste and energy consumption. researchgate.net
Ethanol as a Green Solvent: The use of ethanol as a solvent in synthetic transformations is a step towards greener chemistry. rsc.org Research into catalytic systems that are effective in ethanol and other bio-based solvents is crucial for developing more sustainable processes. researchgate.net
A comparative look at traditional versus emerging greener synthetic methods is presented below:
| Method | Oxidant | Catalyst/Reagent | Advantages | Disadvantages |
| Traditional Oxidation | Stoichiometric oxidants (e.g., m-CPBA, H₂O₂) | Often none | Simple procedure | Generates significant waste, potential for over-oxidation |
| Catalytic Asymmetric Oxidation | H₂O₂, O₂ | Transition metal complexes with chiral ligands | High enantioselectivity, catalytic | Use of potentially toxic metals, ligand synthesis can be complex |
| Biocatalysis | O₂ | Enzymes (e.g., monooxygenases) | High enantioselectivity, mild conditions, environmentally benign | Limited substrate scope, enzyme stability and cost |
| Solvent-Free/Grinding | Various | None or catalytic | Reduced solvent waste, potentially lower energy consumption | May not be suitable for all substrates, scalability can be a challenge |
Expanding the Scope of Asymmetric Applications
Chiral sulfoxides are valuable auxiliaries and ligands in asymmetric synthesis. nih.govacs.org Ethanol, 2-(phenylsulfinyl)-, with its chiral sulfur center and hydroxyl functionality, has the potential to be a versatile building block and ligand.
Future research in this area will likely focus on:
Novel Chiral Ligands: The design and synthesis of new chiral sulfinyl ligands for a broader range of asymmetric transformations. nih.gov This includes developing ligands that are more robust, efficient, and capable of inducing high levels of stereocontrol in reactions such as asymmetric hydrogenation, conjugate additions, and cycloadditions.
Organocatalysis: The use of chiral sulfoxides as organocatalysts is an emerging field. Their ability to act as Lewis bases and to form hydrogen bonds can be exploited to catalyze a variety of reactions in a metal-free manner.
Synthesis of Bioactive Molecules: Chiral sulfoxides are present in a number of biologically active molecules. Expanding the application of compounds like Ethanol, 2-(phenylsulfinyl)- in the synthesis of complex natural products and pharmaceuticals is a key research direction.
Integration into Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. researchgate.netnih.gov The integration of organosulfur chemistry, including the synthesis and application of Ethanol, 2-(phenylsulfinyl)-, into automated flow systems is a significant area for future development.
Key aspects of this integration include:
Flow Synthesis of Sulfoxides: Developing robust and efficient flow-based methods for the oxidation of sulfides to sulfoxides. This will require the development of immobilized catalysts and reagents that are compatible with continuous flow conditions.
Automated Library Synthesis: Utilizing automated flow platforms for the rapid synthesis of libraries of chiral sulfoxide (B87167) derivatives for screening in catalysis and drug discovery. unimi.it
In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., spectroscopy) into flow systems to allow for real-time reaction monitoring and optimization.
The benefits of flow chemistry in the context of organosulfur synthesis are summarized below:
| Feature | Advantage in Organosulfur Synthesis |
| Enhanced Heat and Mass Transfer | Improved control over exothermic oxidation reactions, reducing the risk of over-oxidation and side reactions. |
| Precise Control of Reaction Parameters | Fine-tuning of temperature, pressure, and residence time to maximize yield and selectivity. |
| Improved Safety | Handling of hazardous reagents in small, enclosed volumes minimizes risks. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| Automation | Enables high-throughput screening and library synthesis. beilstein-journals.org |
Exploration of Novel Reactivity and Catalytic Roles
Beyond their established roles as chiral auxiliaries, there is ongoing research into the novel reactivity and catalytic applications of sulfoxides. The unique electronic properties of the sulfinyl group can be harnessed to mediate new types of chemical transformations.
Future research may explore:
Sulfoxide-Mediated C-H Functionalization: The development of methods where the sulfinyl group directs the functionalization of otherwise unreactive C-H bonds.
Redox-Active Catalysis: Investigating the potential of sulfoxides to act as redox-active catalysts in organic reactions.
Frustrated Lewis Pair Chemistry: Exploring the use of sterically hindered sulfoxides in frustrated Lewis pair chemistry for the activation of small molecules.
Design of Next-Generation Organosulfur Reagents and Auxiliaries
The development of new and improved organosulfur reagents and auxiliaries is crucial for advancing the field of asymmetric synthesis. Building upon the principles demonstrated by compounds like Ethanol, 2-(phenylsulfinyl)-, future research will focus on creating reagents with enhanced performance and broader applicability.
Key design considerations for next-generation reagents include:
Increased Stereocontrol: Designing auxiliaries that provide even higher levels of diastereoselectivity in a wider range of reactions.
Ease of Introduction and Removal: Developing auxiliaries that can be easily attached to and cleaved from a substrate under mild conditions.
Tunable Steric and Electronic Properties: Creating a portfolio of reagents with systematically varied steric and electronic properties to allow for fine-tuning of reactivity and selectivity.
Odorless Reagents: Addressing the malodorous nature of many organosulfur compounds by designing odorless or low-odor alternatives. researchgate.net
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 2-(phenylsulfinyl)ethanol derivatives with high stereochemical purity?
- Methodology : Utilize base-catalyzed conjugate addition of allyl alcohols to phenyl vinyl sulfone, followed by thermal elimination at 200°C to form 2-(phenylsulfinyl)ethyl ethers. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures stereochemical purity. Monitor reaction progress using TLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers determine the solubility and stability of 2-(phenylsulfinyl)ethanol derivatives under varying pH conditions?
- Methodology : Conduct solubility tests in aqueous buffers (pH 2–12) at 22°C using UV-Vis spectroscopy or gravimetric analysis. For example, sulfinpyrazone (a related compound) exhibits a solubility of 2.601 g/L in water at pH 7.0. Stability studies should include HPLC monitoring of degradation products under accelerated conditions (40°C, 75% humidity) .
Q. What spectroscopic techniques are critical for characterizing phenylsulfinyl-substituted ethanol derivatives?
- Methodology :
- NMR : Analyze H and C spectra to confirm the sulfinyl group’s electronic environment (e.g., chemical shifts at δ 2.8–3.2 ppm for -SO- protons).
- IR : Identify S=O stretching vibrations near 1040–1080 cm.
- X-ray crystallography : Resolve stereochemical ambiguity in crystalline derivatives .
Advanced Research Questions
Q. How do electronic effects of the phenylsulfinyl group influence nucleophilic substitution reactions in ethanol derivatives?
- Methodology : Compare reaction rates of 2-(phenylsulfinyl)ethanol with its sulfide (S) and sulfone (SO) analogs in SN2 reactions. Use kinetic studies (e.g., competition experiments with benzyl bromide) and DFT calculations to quantify the sulfinyl group’s electron-withdrawing effects. Data from phenylsulfinyl acetates show a 10-fold decrease in microbial degradation rates compared to sulfide analogs, highlighting electronic impacts on reactivity .
Q. What in vivo models are suitable for studying the cardioprotective effects of 2-(phenylsulfinyl)ethanol derivatives like sulfinpyrazone?
- Methodology :
- Ischemia-reperfusion injury models : Administer sulfinpyrazone (10–50 mg/kg, oral) to rodents pre- and post-coronary artery occlusion. Measure ventricular fibrillation thresholds and effective refractory periods via electrophysiological recordings.
- Sympathetic stimulation : Assess protection against noradrenaline-induced arrhythmias using ECG and serum biomarker analysis (e.g., troponin levels) .
Q. How can researchers evaluate the role of 2-(phenylsulfinyl)ethanol derivatives in modulating NF-κB signaling pathways?
- Methodology :
- In vitro assays : Treat RAW 264.7 macrophages with LPS or TNF-α and quantify IκBα ubiquitination via Western blot (IC ≈ 3 μM for related inhibitors).
- Cytokine profiling : Use ELISA to measure suppression of TNF-α, IL-1β, and IL-6 in supernatants.
- In vivo validation : Oral administration in murine inflammation models (e.g., collagen-induced arthritis) with histopathological scoring .
Contradictions and Resolutions
- Issue : Sulfinpyrazone’s cardioprotective effects are observed in ischemic models but not during reperfusion .
- Resolution : Design studies to evaluate timing-dependent efficacy, focusing on mitochondrial ROS scavenging versus ion channel modulation.
- Issue : Conflicting solubility data for phenylsulfinyl derivatives in polar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
